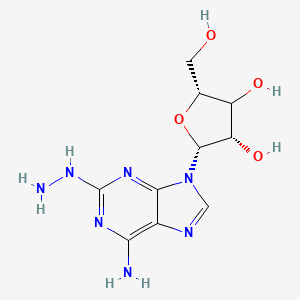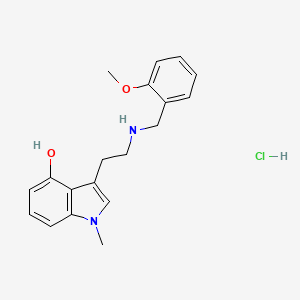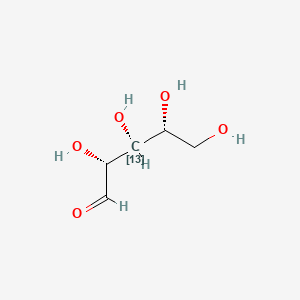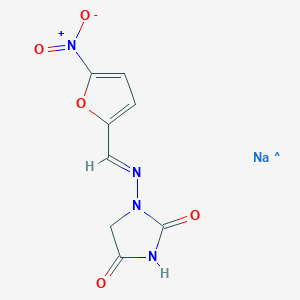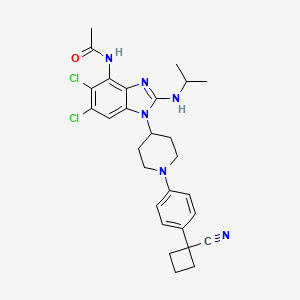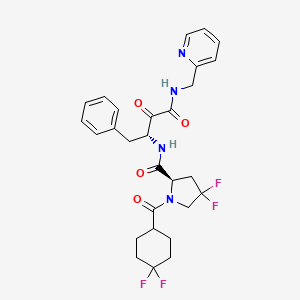
SARS-CoV-2 Mpro-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 Mpro-IN-10 is a compound designed to inhibit the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 Mpro-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: SARS-CoV-2 Mpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 Mpro-IN-10 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its inhibitory effects on the main protease of SARS-CoV-2.
Medicine: this compound is a potential antiviral agent for the treatment of COVID-19, as it can inhibit the replication of the virus.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs and in the study of drug resistance mechanisms
Wirkmechanismus
SARS-CoV-2 Mpro-IN-10 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. The compound forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition of the protease .
Vergleich Mit ähnlichen Verbindungen
Nirmatrelvir: An inhibitor of the main protease used in the antiviral drug Paxlovid.
PF-07321332: Another main protease inhibitor under clinical trials for COVID-19 therapy.
GC376: A protease inhibitor initially developed for feline coronavirus but found to be effective against SARS-CoV-2
Uniqueness: SARS-CoV-2 Mpro-IN-10 is unique due to its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. It has been designed to overcome resistance mutations that may arise with other inhibitors, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C28H30F4N4O4 |
|---|---|
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
(2R)-1-(4,4-difluorocyclohexanecarbonyl)-N-[(2R)-3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H30F4N4O4/c29-27(30)11-9-19(10-12-27)26(40)36-17-28(31,32)15-22(36)24(38)35-21(14-18-6-2-1-3-7-18)23(37)25(39)34-16-20-8-4-5-13-33-20/h1-8,13,19,21-22H,9-12,14-17H2,(H,34,39)(H,35,38)/t21-,22-/m1/s1 |
InChI-Schlüssel |
QOLKOUDNYUMULW-FGZHOGPDSA-N |
Isomerische SMILES |
C1CC(CCC1C(=O)N2CC(C[C@@H]2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |
Kanonische SMILES |
C1CC(CCC1C(=O)N2CC(CC2C(=O)NC(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


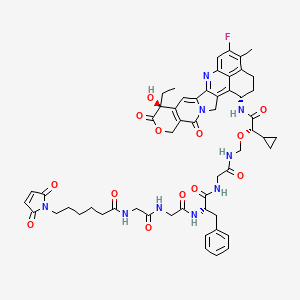
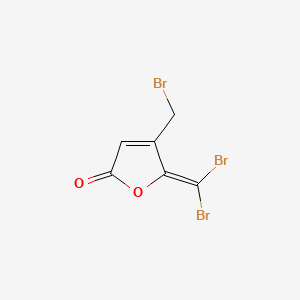
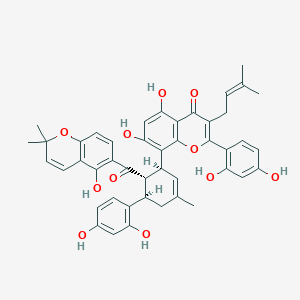
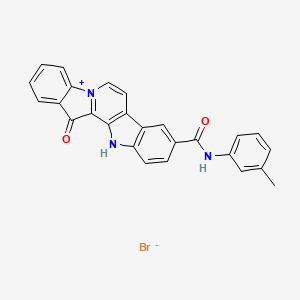
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
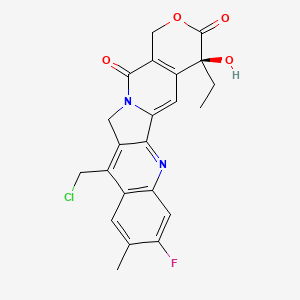
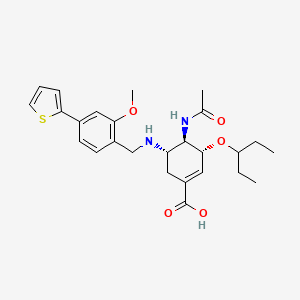
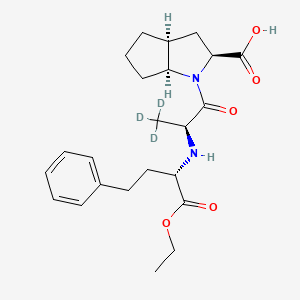
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
